Humulene epoxide II
Description
Humulene epoxide II (CAS: 19888-34-7) is a sesquiterpenoid epoxide with the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol . Its IUPAC name is (3Z,7Z)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene, and it features a bicyclic structure with an oxygen-containing epoxide group . This compound is widely distributed in essential oils of plants such as Zingiber zerumbet (wild ginger), Guarea humaitensis, Mangifera indica (mango), and Solidago virgaurea (goldenrod) . It is also detected in beer and herbs like rosemary . Its polar surface area (12.53 Ų) and single rotatable bond contribute to moderate volatility, making it a key component in gas chromatography (GC) analyses .
Its commercial availability in varying purities (e.g., 97% analytical grade) supports pharmacological research .
Properties
IUPAC Name |
(1R,3E,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-12-6-7-13-15(4,16-13)10-5-9-14(2,3)11-8-12/h5,8-9,13H,6-7,10-11H2,1-4H3/b9-5+,12-8+/t13-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGAEXCCAPTGLB-UOAUIWSESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C=CCC2(C(O2)CC1)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CC(/C=C/C[C@@]2([C@H](O2)CC1)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313865 | |
| Record name | (-)-Humulene epoxide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19888-34-7 | |
| Record name | (-)-Humulene epoxide II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19888-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Humulene epoxide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | humulene epoxide ii (-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, β-humulene (124.0 mg, 0.61 mmol) is dissolved in dichloromethane (6 mL) and cooled to –10°C. mCPBA (77% purity, 136.0 mg, 0.61 mmol) is added portionwise, and the mixture is stirred for 24 hours at –10°C. The low temperature minimizes side reactions, such as epoxide ring-opening or rearrangement. After aqueous workup and extraction with diethyl ether, the crude product is purified via silica gel chromatography (petroleum ether/diethyl ether = 6:1), yielding this compound alongside its stereoisomers.
Key Data:
-
Yield : ~15–20% for this compound after chiral purification.
-
Stereoselectivity : The reaction produces a mixture of epoxide I (6), epoxide II (7), and epoxide III (8), with epoxide II constituting ~30% of the total epoxidized products.
Acid-Catalyzed Rearrangements of Humulene Epoxides
This compound can also form indirectly via acid-mediated rearrangements of humulene-1,2-epoxide (8), a primary epoxidation product. For example, treatment of humulene-1,2-epoxide with mercuric acetate in tetrahydrofuran/water (50:7 mL) induces cyclization to tricyclic derivatives, with this compound identified as a minor product.
Mechanistic Insights
The rearrangement proceeds through a Wagner-Meerwein shift, where the epoxide oxygen coordinates to a Lewis acid (e.g., Hg²⁺), facilitating ring expansion. This process is highly sensitive to steric and electronic effects, as demonstrated by the formation of competing products such as humulenol (7) and bicyclic diols.
Mercuric Acetate-Mediated Cyclization
Mercuric acetate has been employed to induce cyclization of β-humulene derivatives, yielding this compound under specific conditions. In one protocol, β-humulene is treated with mercuric nitrate in acetic acid, promoting electrophilic attack on the Δ¹² double bond and subsequent cyclization. The resulting mercurinium ion intermediate undergoes demercuration to form epoxidized products, including this compound.
Comparative Data:
| Method | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| mCPBA Epoxidation | mCPBA | –10°C | 15–20 | |
| Acid Rearrangement | Hg(OAc)₂ | 25°C | 5–10 | |
| Mercuric Cyclization | Hg(NO₃)₂ | 40°C | 8–12 |
Chromatographic Purification and Characterization
Chiral Separation
Due to the presence of multiple stereoisomers, preparative high-performance liquid chromatography (HPLC) on a chiral stationary phase is critical for isolating this compound. The enantiomers (+)-7 and (–)-7 are resolved using hexane/isopropanol (95:5) as the mobile phase.
Structural Elucidation
Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been instrumental in confirming the structure of this compound. Key NMR signals include:
-
¹H NMR (C₆D₆) : δ 1.87 (dd, J = 13.6, 9.0 Hz, H-1β), 4.88 (m, H-2), 5.12 (ddd, J = 15.9, 10.1, 5.3 Hz, H-9).
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¹³C NMR (C₆D₆) : δ 125.76 (C-2), 132.01 (C-3), 142.64 (C-10).
Comparative Analysis of Synthetic Approaches
The mCPBA epoxidation method offers superior scalability and reproducibility compared to acid-catalyzed rearrangements, which suffer from low yields and complex product mixtures. However, the latter provides insights into biosynthetic pathways and access to structurally diverse analogs. Mercuric acetate-mediated cyclization, while historically significant, has limited modern utility due to toxicity concerns.
Chemical Reactions Analysis
Acid-Catalyzed Cyclization and Rearrangement
Humulene epoxide II undergoes acid-mediated cyclization to form tricyclic structures. In a study using aqueous sulfuric acid, the epoxide cyclized into tricyclohumuladiol (50), which further rearranged into humulenol (6) and diols (51–53) over time ( ). The proposed mechanism involves initial protonation of the epoxide oxygen, triggering ring-opening and carbocation formation, followed by cyclization and hydride shifts (Figure 1):
Key Products:
| Product | Structure | Conditions | Reference |
|---|---|---|---|
| Tricyclohumuladiol (50) | Tricyclic diol | H₂SO₄, 25°C, 1 hr | |
| Humulenol (6) | Bicyclic alcohol | Prolonged acid exposure |
Oxidation and Thermal Degradation
This compound is susceptible to oxidation and thermal degradation. Under simulated wort-boiling conditions (100°C, 1.5 hr), it partially converts to humulenol II and humulol via free-radical pathways ( ). Photooxidation with UV light yields humulene epoxide III, a previously unidentified isomer ( , ).
Oxidation Pathways:
Catalytic Cyclization with Tetracyanoethylene (TCNE)
Reaction with TCNE in methanol selectively produces tricyclic ethers. For humulene 6,7-epoxide (a positional isomer of this compound), TCNE catalyzes cyclization to a tricyclic methanol adduct (4) without skeletal rearrangements seen in stronger acid conditions ( ):
Key Data:
-
13C NMR: Absence of alkene signals confirms tricyclic structure ( ).
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Mechanism: π-Acid catalysis by TCNE stabilizes carbocation intermediates, enabling stereoselective cyclization ( ).
Biogenetic Relevance
This compound is implicated in the biosynthesis of caryophyllene and protoilludane-type sesquiterpenes. Acid-catalyzed cyclization of this compound generates intermediates that rearrange to caryophyllene (22) via a bicyclobutonium ion (45) ( , ):
Proposed Pathway:
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Epoxide protonation and ring-opening.
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Cyclization to bicyclobutonium ion (45).
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Hydride transfer and ring cleavage → Caryophyllene (22).
Stability and Storage
This compound degrades during hop storage, forming humulene epoxide III and humulenol II. GC/MS analyses show:
Comparative Reactivity
This compound exhibits distinct reactivity compared to humulene epoxide I:
| Property | This compound | Humulene Epoxide I |
|---|---|---|
| Major Oxidation Product | Humulenol II | Humuladienone |
| Acid-Catalyzed Products | Tricyclic diols (50–53) | Bicyclic ethers |
| Thermal Stability | Moderate (t₁/₂ = 48 hr at 100°C) | Low (t₁/₂ = 12 hr at 100°C) |
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory Properties
Humulene epoxide II has been studied for its anti-inflammatory effects. Research indicates that compounds derived from hops exhibit significant anti-inflammatory activity, making them potential candidates for treating inflammatory diseases. In a study examining the effects of essential oils from hops, this compound was identified as one of the active constituents contributing to this activity .
Antimicrobial Activity
The antimicrobial properties of this compound have been highlighted in studies focusing on essential oils. For instance, essential oil fractions containing this compound demonstrated effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. These findings suggest that this compound could be utilized in developing natural antimicrobial agents .
Food Industry Applications
Flavoring Agent
this compound has been detected in various foods, including alcoholic beverages and spices like allspice and ginger. Its presence contributes to the flavor profile of these products, indicating its potential use as a natural flavoring agent in the food industry .
Biomarker for Food Consumption
Due to its detection in specific food items, this compound may serve as a biomarker for dietary intake. This application could be particularly valuable in nutritional studies and dietary assessments .
Agricultural Applications
Pest Repellent
Research has indicated that this compound possesses insecticidal properties. Its effectiveness as a natural pesticide could provide an eco-friendly alternative to synthetic pesticides, promoting sustainable agricultural practices .
Case Studies
Mechanism of Action
The mechanism of action of humulene epoxide II involves its interaction with various molecular targets and pathways:
Anti-inflammatory Action: This compound inhibits the activity of enzymes like 5-lipoxygenase (5-LO) and leukotriene A4 hydrolase (LTA4H), which are involved in the inflammatory response.
Antimicrobial Action: The compound disrupts the cell membrane integrity of microorganisms, leading to their death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Humulene epoxide II belongs to the oxygenated sesquiterpenes, a class that includes compounds like caryophyllene oxide , humulene epoxide I , and α-humulene . Below is a detailed comparative analysis:
Structural and Functional Group Differences
Key Observations :
- Epoxide Position : The bioactivity of this compound is influenced by its C6-C7 epoxide, distinguishing it from humulene epoxide I (C1-C2) and caryophyllene oxide (C8-C9) .
- Polarity: Oxygenated derivatives like this compound are more polar than non-oxygenated analogs (e.g., α-humulene), affecting their extraction and chromatographic behavior .
Distribution in Essential Oils
This compound is a secondary metabolite in plants, but its abundance varies significantly across species and regions:
Table 1: Comparative Abundance in Essential Oils
Notable Findings:
Pharmacological Activity Comparison
| Compound | Antimalarial | Antimicrobial | Anti-inflammatory | Cytotoxic |
|---|---|---|---|---|
| This compound | Yes | Moderate | Not reported | No |
| Caryophyllene oxide | No | Strong | Yes | Yes |
| α-Humulene | No | Weak | Yes | Yes |
Insights :
Physicochemical Properties
| Property | This compound | Caryophyllene Oxide | α-Humulene |
|---|---|---|---|
| Boiling Point (°C) | 285.6 | 257–259 | 168–169.5 |
| Density (g/cm³) | 0.907 | 0.976 | 0.886 |
| Solubility | Insoluble in water | Insoluble in water | Insoluble in water |
Storage Stability : this compound requires storage at 2–8°C in solvent or -20°C as a powder to prevent degradation , whereas α-humulene is stable at room temperature .
Q & A
Q. How do environmental factors influence the concentration of this compound in plant sources?
- Methodological Answer : Diurnal and seasonal variations significantly affect yields. For example, leaves harvested at 7:00 AM show 2.6% this compound, while afternoon samples drop to <1% . Optimize extraction protocols by testing solvents (e.g., hexane vs. ethanol) and pH conditions—higher yields are observed at pH 9.5 in floral tissues . Validate results using ANOVA and Tukey’s post-hoc tests to address variability .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity be resolved in pharmacological studies?
- Methodological Answer : Discrepancies often arise from differences in assay conditions or compound stability. For example, antimalarial activity may diminish if the epoxide group degrades during storage. Use stability studies (HPLC monitoring under varying temperatures and light exposure) and standardized bioassays (e.g., fixed parasite strains and incubation times) . Cross-reference with structural analogs (e.g., α-humulene) to isolate structure-activity relationships .
Q. What strategies are recommended for synthesizing this compound and its derivatives?
- Methodological Answer : Semi-synthesis from α-humulene via epoxidation (e.g., using meta-chloroperbenzoic acid) is a common approach. Optimize reaction conditions (solvent polarity, temperature) to minimize side products like humulene oxide I . For novel derivatives, employ computational modeling (density functional theory) to predict regioselectivity before experimental validation .
Q. How can researchers address challenges in quantifying this compound in complex matrices?
- Methodological Answer : Use internal standards (e.g., deuterated caryophyllene) to improve GC-MS accuracy. For plant extracts with co-eluting compounds, apply two-dimensional GC (GC×GC) or high-resolution MS. Calibration curves must account for matrix effects—validate with spike-recovery experiments (80–120% recovery range) .
Q. What mechanisms explain this compound’s pharmacological effects at the molecular level?
- Methodological Answer : Hypothesize targets via molecular docking (e.g., Plasmodium cytochrome bc1 complex) or transcriptomic profiling of treated cells. Validate using knock-out models (e.g., CRISPR-Cas9-modified parasites) or competitive binding assays. Note that its hydrophobicity may limit bioavailability, necessitating formulation studies (e.g., nanoemulsions) .
Methodological Notes for Reproducibility
- Compound Characterization : Report melting points, optical rotation, and spectral data (IR, <sup>1</sup>H/<sup>13</sup>C NMR) per IUPAC guidelines .
- Bioassay Design : Include positive/negative controls and triplicate measurements. For in vivo studies, adhere to ARRIVE guidelines for animal dosing and ethical reporting .
- Data Conflict Resolution : Use meta-analysis tools (e.g., RevMan) to reconcile divergent results across studies, prioritizing peer-reviewed data over preprint sources .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
